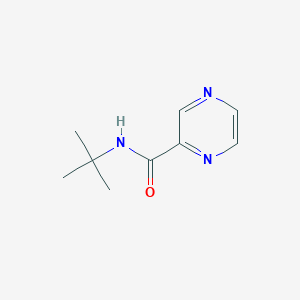

N-tert-butylpyrazine-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHLGVCVVPIQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403547 | |

| Record name | N-tert-butylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121885-10-7 | |

| Record name | N-tert-butylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Tert Butylpyrazine 2 Carboxamide and Its Derivatives

Condensation Reactions in Pyrazinecarboxamide Synthesis

The formation of the amide linkage in pyrazinecarboxamides is most commonly achieved through condensation reactions. This involves the reaction of a pyrazinecarboxylic acid derivative with an appropriate amine.

Reaction of Pyrazine-2-carboxylic Acid Chlorides with Amines and Anilines

A prevalent and efficient method for synthesizing N-substituted pyrazine-2-carboxamides is the condensation of pyrazine-2-carbonyl chlorides with primary or secondary amines and anilines. nih.govnih.govresearchgate.netnih.gov This reaction proceeds by first converting the pyrazine-2-carboxylic acid into a more reactive acid chloride. This activation is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂), often in an inert solvent like dry toluene, and refluxing the mixture. nih.gov Any excess thionyl chloride is subsequently removed by evaporation, often with additional dry toluene, under reduced pressure. nih.gov

The resulting pyrazine-2-carbonyl chloride is then reacted with the desired amine or aniline (B41778) to form the corresponding amide. nih.govresearchgate.netnih.gov This step is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the displacement of the chloride ion and the formation of the C-N amide bond.

This synthetic route is versatile and allows for the preparation of a wide array of pyrazine-2-carboxamide derivatives by varying the substituents on both the pyrazine (B50134) ring and the amine or aniline reactant. nih.govresearchgate.netnih.gov Studies have reported the synthesis of various derivatives, including those with tert-butyl and chloro substituents on the pyrazine ring, condensed with a range of substituted anilines. nih.govresearchgate.netnih.gov

Table 1: Examples of Synthesized N-Aryl-pyrazine-2-carboxamide Derivatives

| Starting Pyrazine Acid | Reactant Aniline | Resulting Compound | Yield (%) |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 2-bromo-3-methylaniline | 5-tert-Butyl-6-chloro-N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide | 86 |

| 6-chloropyrazine-2-carboxylic acid | 2-methylaniline | N-(2-methylphenyl)-6-chloropyrazine-2-carboxamide | - |

| 5-tert-butylpyrazine-2-carboxylic acid | 2-methylaniline | N-(2-methylphenyl)-5-tert-butylpyrazine-2-carboxamide | - |

| 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | 2-methylaniline | N-(2-methylphenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | - |

Data sourced from multiple studies. nih.govresearchgate.net

Strategies for Derivatization of the Pyrazine Ring System

Modification of the pyrazine ring is a key strategy for creating diverse derivatives of N-tert-butylpyrazine-2-carboxamide. These modifications can influence the electronic properties and biological activity of the resulting compounds.

Nucleophilic Substitution of Halogenated Pyrazine Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing pyrazine rings, particularly those bearing halogen substituents. masterorganicchemistry.comlibretexts.org The pyrazine ring is an electron-deficient aromatic system, which makes it susceptible to attack by nucleophiles, especially when activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org Halogens, such as chlorine, serve as good leaving groups in these reactions.

The reaction mechanism involves the attack of a nucleophile on the carbon atom bearing the halogen. libretexts.org This forms a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. libretexts.org The presence of the nitrogen atoms in the pyrazine ring and other electron-withdrawing substituents helps to stabilize this intermediate, facilitating the reaction. libretexts.orglibretexts.org Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org This strategy has been used to introduce various substituents onto the pyrazine core. mdpi.org

Introduction of Alkylamino Substituents

Building upon the principle of nucleophilic aromatic substitution, alkylamino groups can be introduced onto a halogenated pyrazine ring. For example, the chlorine atom in 3-chloropyrazine-2-carboxamide (B1267238) can be displaced by various benzylamines in an aminodehalogenation reaction. researchgate.net This reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. researchgate.net This approach has been successfully employed to synthesize a series of 3-benzylaminopyrazine-2-carboxamides. researchgate.net Similarly, other alkylamines can be used as nucleophiles to create a diverse range of N-alkylamino pyrazine derivatives.

Functionalization for Amide Moiety Incorporation

The synthesis of pyrazine-2-carboxamides requires the presence of a carboxylic acid group at the 2-position of the pyrazine ring. When starting with a non-carboxylated pyrazine, functionalization is necessary. One common precursor is 2-methylpyrazine. The methyl group can be oxidized to a carboxylic acid. For instance, 2,5-dimethylpyrazine (B89654) can be oxidized to form 5-methylpyrazine-2-carboxylic acid. google.com Another approach involves the cyclization of appropriate acyclic precursors to construct the pyrazine ring with the desired functional groups already in place. nih.gov For example, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound can yield a 2(1H)-pyrazinone, which can be further modified. nih.gov Once the pyrazine-2-carboxylic acid is obtained, it can be converted to the amide as described in section 2.1.1. prepchem.comyoutube.com

Advanced Synthetic Techniques and Reaction Optimization

The efficient synthesis of this compound and its derivatives is crucial for enabling further research into their chemical and biological properties. Advanced synthetic methodologies, such as microwave-assisted synthesis and the application of Schotten-Baumann conditions, offer significant advantages over traditional methods, primarily in terms of reaction times, yields, and purity of the final products. These techniques are pivotal in the optimization of synthetic routes, making the production of these compounds more sustainable and cost-effective.

Microwave-Assisted Synthesis Applications

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of pyrazine chemistry, it has been successfully employed for the synthesis of various N-substituted pyrazine-2-carboxamide derivatives. This technique utilizes microwave energy to rapidly heat the reaction mixture, leading to a significant reduction in reaction times and often an improvement in product yields compared to conventional heating methods.

The application of microwave irradiation is particularly effective in aminodehalogenation reactions, a common strategy for introducing diverse functionalities onto the pyrazine ring. For instance, the synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides has been achieved with high efficiency using microwave-assisted methods. mdpi.com Research has demonstrated that these reactions, when carried out in a microwave reactor, can lead to yields ranging from 50.0% to as high as 95.8%. mdpi.com The variability in yield is often attributed to the steric hindrance of the substituents. mdpi.com

Key parameters in microwave-assisted synthesis include temperature, reaction time, microwave power, and the choice of solvent and base. In a typical procedure, a starting material such as 3-chloropyrazine-2-carboxamide is reacted with an appropriate amine in the presence of a base like pyridine (B92270), dissolved in a suitable solvent like methanol. The reaction mixture is then subjected to microwave irradiation at a controlled temperature and power.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-substituted 3-aminopyrazine-2-carboxamides

| Method | Temperature (°C) | Time | Power (W) | Solvent | Base | Yield Range (%) | Reference |

| Conventional Heating | Reflux | Several hours to days | N/A | Various | Various | Generally lower | mdpi.com |

| Microwave-Assisted | 140 | 30 min | 120 | Methanol | Pyridine | 50.0 - 95.8 | mdpi.com |

| Microwave-Assisted | 150 | 30 min | 120 | Methanol | Pyridine | Not specified | chemguide.co.uk |

This table illustrates the significant advantages of microwave-assisted synthesis in terms of reduced reaction time while achieving high yields.

The successful application of microwave technology is not limited to a single class of derivatives. The synthesis of N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide and 3-(3-(trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide has also been accomplished using microwave-assisted amino dehalogenation, highlighting the versatility of this technique. fao.org

Schotten-Baumann Conditions for Yield Enhancement

The Schotten-Baumann reaction, a method for synthesizing amides from amines and acid chlorides, provides a robust strategy for enhancing the yield of this compound. This method is particularly advantageous as it is performed under conditions that drive the reaction to completion, often resulting in a purer product with a higher yield. The reaction is typically carried out in a two-phase system, consisting of an aqueous and an organic solvent, in the presence of a base.

The core principle of the Schotten-Baumann conditions involves the in-situ neutralization of the hydrochloric acid byproduct formed during the acylation of the amine. This prevents the protonation of the unreacted amine, thereby maintaining its nucleophilicity and ensuring the reaction proceeds efficiently. While a classic Schotten-Baumann reaction uses an aqueous base, variations of this method can be employed.

For the synthesis of pyrazine carboxamides, a common approach involves the reaction of a pyrazine-2-carboxylic acid chloride with the desired amine. A modified Schotten-Baumann procedure can be applied where a tertiary amine, such as pyridine, is used as the base in a non-aqueous solvent like dry acetone. The pyridine serves to neutralize the generated HCl, thus promoting the formation of the amide bond.

The synthesis of various substituted amides of pyrazine-2-carboxylic acids has been successfully achieved through the condensation of the corresponding acid chloride with substituted anilines in the presence of dry pyridine. mdpi.com This approach can be extrapolated to the synthesis of this compound. The process would involve the initial conversion of pyrazine-2-carboxylic acid to pyrazine-2-carbonyl chloride, followed by its reaction with tert-butylamine (B42293) under Schotten-Baumann-like conditions.

Table 2: General Reaction Scheme for Amide Synthesis via Schotten-Baumann Conditions

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Pyrazine-2-carbonyl chloride | tert-Butylamine | Pyridine | Dry Acetone | This compound |

| 6-Chloropyrazine-2-carbonyl chloride | Substituted Aniline | Pyridine | Dry Acetone | Substituted N-phenyl-6-chloropyrazine-2-carboxamide |

| 5-tert-Butylpyrazine-2-carbonyl chloride | Substituted Aniline | Pyridine | Dry Acetone | Substituted N-phenyl-5-tert-butylpyrazine-2-carboxamide |

This table outlines the general reactants and conditions for the synthesis of pyrazine carboxamides using a modified Schotten-Baumann approach, which can be adapted for the high-yield synthesis of this compound.

The utilization of Schotten-Baumann conditions, or variations thereof, represents a significant step in optimizing the synthesis of this compound, ensuring a high conversion rate and simplifying the purification process, which are critical considerations for both laboratory-scale synthesis and potential industrial applications.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural elucidation of N-tert-butylpyrazine-2-carboxamide, providing precise information about the hydrogen and carbon framework of the molecule.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display a distinct set of signals corresponding to the protons of the pyrazine (B50134) ring, the N-H amide proton, and the tert-butyl group. The pyrazine ring protons typically appear in the downfield region, from approximately 8.5 to 9.2 ppm, due to the deshielding effect of the electronegative nitrogen atoms. The proton at position 3 is expected to be the most deshielded, followed by the protons at positions 6 and 5. The amide proton (N-H) signal is expected as a broad singlet, with its chemical shift influenced by solvent and concentration. The nine equivalent protons of the tert-butyl group will produce a sharp, intense singlet in the upfield region, typically around 1.4-1.5 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazine H-3 | ~9.1-9.2 | Doublet |

| Pyrazine H-5 | ~8.7-8.8 | Doublet of doublets |

| Pyrazine H-6 | ~8.6-8.7 | Doublet |

| Amide N-H | Variable (broad) | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm. The carbon atoms of the pyrazine ring are also found in the downfield region, with their shifts influenced by the nitrogen atoms and the carboxamide substituent. The quaternary carbon of the tert-butyl group is expected around 52 ppm, while the methyl carbons of the tert-butyl group will appear in the upfield region, around 28-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~163 |

| Pyrazine C-2 | ~150 |

| Pyrazine C-3 | ~147 |

| Pyrazine C-5 | ~145 |

| Pyrazine C-6 | ~143 |

| tert-Butyl (quaternary C) | ~52 |

Two-Dimensional (2D) NMR Spectroscopy (e.g., gHSQC, gHMBC)

Two-dimensional NMR techniques such as Gradient Heteronuclear Single Quantum Coherence (gHSQC) and Gradient Heteronuclear Multiple Bond Correlation (gHMBC) are invaluable for unambiguously assigning the proton and carbon signals. A gHSQC experiment would correlate the signals of the pyrazine protons directly to their attached carbon atoms. The gHMBC spectrum would reveal longer-range couplings (2-3 bonds), for instance, showing correlations between the pyrazine protons and the carbonyl carbon, and between the amide proton and the tert-butyl carbons, thereby confirming the connectivity of the entire molecule.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of the molecule, offering key insights into the functional groups present and the nature of intermolecular interactions.

Analysis of Characteristic Functional Group Frequencies (e.g., N-H, C=O)

The IR spectrum of this compound is dominated by characteristic absorption bands of its functional groups. A prominent band is expected for the N-H stretching vibration of the secondary amide, typically appearing in the region of 3300-3500 cm⁻¹. pressbooks.pub For a related compound, 5-tert-butyl-6-chloro-N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide, the N-H stretching mode was observed at 3368 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, known as the Amide I band, is another strong and characteristic absorption, expected around 1650–1750 cm⁻¹. pressbooks.pub In a similar pyrazine-2-carboxamide derivative, this C=O stretch was reported at 1617 cm⁻¹. researchgate.net The N-H bending vibration (Amide II band) is typically observed near 1511-1550 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Carbonyl C=O | Stretch (Amide I) | 1650 - 1750 |

| Amide N-H | Bend (Amide II) | 1510 - 1550 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

Investigation of Hydrogen Bonding Interactions via IR Spectroscopy

The precise position and shape of the N-H and C=O stretching bands in the IR spectrum can provide valuable information about hydrogen bonding. youtube.com In the solid state or in concentrated solutions, intermolecular hydrogen bonds form between the N-H group of one molecule and the carbonyl oxygen of another. This interaction typically causes a broadening and a shift to lower frequency (a redshift) of the N-H stretching band compared to its position in a dilute, non-polar solvent. youtube.comnih.gov A redshift of the N-H stretching mode from the computed value can indicate a weakening of the N-H bond. researchgate.net Similarly, the C=O stretching frequency can also be lowered by its participation as a hydrogen bond acceptor. Analyzing these spectral shifts allows for the characterization of the strength and nature of hydrogen bonding within the crystalline structure or in solution. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion ([M]+) and various fragment ions. The mass-to-charge ratio (m/z) of these ions provides a distinct fingerprint of the compound.

The mass spectrum of this compound exhibits a prominent molecular ion peak corresponding to its molecular weight. A key fragmentation process observed involves the loss of a methyl radical (CH3•) from the tert-butyl group, a characteristic fragmentation for tert-butyl substituted compounds. researchgate.net This results in a significant [M-15]+ ion. Another major fragmentation pathway is the cleavage of the C-N bond of the amide, leading to the formation of a stable tert-butyl cation ([C4H9]+) and a pyrazine-2-carboxamide radical. The fragmentation patterns are critical for confirming the presence of the pyrazine ring and the N-tert-butyl amide side chain.

Table 1: Key Mass Spectrometry Fragmentation Data for this compound

| Ion Fragment | Description | Approximate m/z |

|---|---|---|

| [C9H13N3O]+ | Molecular Ion ([M]+) | 179 |

| [C8H10N3O]+ | Loss of a methyl radical ([M-CH3]+) | 164 |

| [C5H4N2O]+ | Pyrazine-2-carboxamide fragment | 122 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating this compound from impurities and for quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

HPLC is a powerful technique for the quantitative analysis and purification of this compound. Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is typically the method of choice. The mobile phase often consists of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Under specific chromatographic conditions, this compound will elute at a characteristic retention time. The purity of the sample is determined by integrating the area of the corresponding peak and comparing it to the total area of all peaks in the chromatogram. This method offers high resolution and sensitivity for detecting even trace impurities.

Table 2: Typical HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of acetonitrile in water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 254 nm and 310 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography is a rapid and cost-effective method used to monitor reaction progress and assess the purity of this compound. A silica (B1680970) gel plate typically serves as the stationary phase, while the mobile phase is a mixture of organic solvents, such as ethyl acetate (B1210297) and hexane.

The compound's retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a key identifier in a given solvent system. Visualization under UV light is effective due to the UV-active pyrazine ring.

Table 3: Representative TLC System for this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in this compound. The experimentally determined percentages are compared against the theoretical values calculated from its chemical formula, C9H13N3O. A close correlation between the found and calculated values is essential for confirming the empirical formula of the compound.

Table 4: Elemental Analysis Data for this compound (C9H13N3O)

| Element | Theoretical % |

|---|---|

| Carbon (C) | 60.32 |

| Hydrogen (H) | 7.31 |

| Nitrogen (N) | 23.45 |

Structure Activity Relationship Sar Investigations of N Tert Butylpyrazine 2 Carboxamide Analogues

SAR in Antimycobacterial Activity

The core structure of pyrazinamide (B1679903), a first-line tuberculosis drug, has inspired extensive research into its analogues. Modifications to the pyrazine (B50134) and phenyl rings of N-phenylpyrazine-2-carboxamides, including the introduction of various substituents, have been systematically explored to understand their impact on antimycobacterial efficacy.

Influence of Halogen and Bulky Substituents on Pyrazine and Phenyl Moieties

The introduction of hydrophobic, electron-withdrawing halogen atoms and bulky groups like tert-butyl on both the pyrazine and phenyl rings has been a key strategy in the structural modification of N-phenylpyrazine-2-carboxamides. These substitutions significantly influence the lipophilicity and electronic properties of the molecules, which in turn affects their antimycobacterial activity.

Research has shown that the presence of a 5-tert-butyl group on the pyrazine ring, often in combination with a 6-chloro substituent, can lead to potent antimycobacterial compounds. researchgate.netnih.gov For instance, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide demonstrated high activity against Mycobacterium tuberculosis. researchgate.net

On the phenyl moiety, halogen substitution has proven to be particularly important. The position and nature of the halogen atom can dramatically alter the compound's effectiveness. For example, N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was identified as a highly active derivative against M. tuberculosis. nih.gov The combination of a substituted pyrazine ring and a halogenated phenyl ring has yielded some of the most promising analogues. The compound 5-tert-butyl-6-chloro-N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide was found to be particularly active in antituberculosis screenings. nih.gov

| Compound Name | Substituents (Pyrazine Ring) | Substituents (Phenyl Ring) | Antimycobacterial Activity (MIC/IC90) |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 4-methoxybenzyl | MIC = 6.25 µg/mL researchgate.net |

| 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-chloro | 4-chloro | 65% inhibition at 6.25 µg/mL researchgate.net |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | Unsubstituted | 3-iodo, 4-methyl | MIC < 2.0 µmol/L nih.gov |

| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide | 5-tert-butyl, 6-chloro | 3-iodo, 4-methyl | IC90 = 0.819 µg/mL nih.gov |

| 5-tert-Butyl-N-(5-fluoro-2-methylphenyl)pyrazine-2-carboxamide | 5-tert-butyl | 5-fluoro, 2-methyl | MIC ~ 10 µM researchgate.net |

| 6-Chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide | 6-chloro | 3-chloro, 4-methyl | MIC ~ 10 µM researchgate.net |

Effect of Alkylamino Substitution on Potency

The substitution of a chlorine atom on the pyrazine ring with an alkylamino group has been shown to be a successful strategy for enhancing antimycobacterial potency. Studies have revealed that the length of the alkyl chain in the alkylamino substituent plays a critical role in the activity.

Specifically, substitutions at the 3 and 5 positions of the pyrazine ring with alkylamino groups have resulted in analogues that are 5 to 10-fold more potent than the parent compound, pyrazinoic acid (POA). digitellinc.comnih.gov The antimycobacterial activity generally increases with the prolongation of a simple alkyl chain, peaking with heptylamino substitution. researchgate.net For instance, 5-heptylamino-N-phenylpyrazine-2-carboxamide exhibited a minimum inhibitory concentration (MIC) of 2.5 µM against M. tuberculosis.

Conversely, modifications to the alkyl chain, such as the introduction of a terminal methoxy (B1213986) or hydroxy group, or the use of phenylalkylamino substituents, generally lead to a decrease or loss of activity. researchgate.net This suggests that the lipophilicity conferred by the straight alkyl chain is crucial for the antimycobacterial effect.

| Compound Name | Alkylamino Substituent | Antimycobacterial Activity (MIC) against M. tuberculosis H37Rv |

| 3-(Hexylamino)-N-methyl-pyrazine-2-carboxamide | 3-Hexylamino | 25 µg/mL mdpi.com |

| 3-(Heptylamino)-N-methyl-pyrazine-2-carboxamide | 3-Heptylamino | 25 µg/mL mdpi.com |

| 3-(Octylamino)-N-methyl-pyrazine-2-carboxamide | 3-Octylamino | 25 µg/mL mdpi.com |

| 5-Heptylamino-N-phenylpyrazine-2-carboxamide | 5-Heptylamino | 2.5 µM |

Importance of Aromatic Substitution Patterns for Antimycobacterial Effect

Studies have demonstrated that simple hydrophobic substituents, such as methyl and halogen groups, are particularly relevant. For example, compounds with a 3-chloro-4-methylphenyl or a 5-iodo-2-methylphenyl moiety have shown notable activity against M. tuberculosis H37Rv, with MIC values around 10 µM. researchgate.net The presence of an iodine substituent at the 3-position of the benzene (B151609) ring has been identified as being particularly important for antimycobacterial activity. nih.gov

Furthermore, certain substitution patterns have been found to be effective against other mycobacterial species. For instance, N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide and N-(4-chloro-2-iodophenyl)pyrazine-2-carboxamide displayed significant activity against Mycobacterium kansasii. researchgate.net These findings underscore the importance of the aromatic substitution pattern in defining the spectrum of antimycobacterial activity.

| Compound Name | Aromatic Substitution Pattern | Antimycobacterial Activity (MIC) | Target Organism |

| N-(3-Chloro-4-methylphenyl)-5-methylpyrazine-2-carboxamide | 3-chloro, 4-methyl | ~ 10 µM researchgate.net | M. tuberculosis H37Rv |

| 6-Chloro-N-(3-chloro-4-methylphenyl)pyrazine-2-carboxamide | 3-chloro, 4-methyl | ~ 10 µM researchgate.net | M. tuberculosis H37Rv |

| 6-Chloro-N-(5-iodo-2-methylphenyl)pyrazine-2-carboxamide | 5-iodo, 2-methyl | ~ 10 µM researchgate.net | M. tuberculosis H37Rv |

| N-(3-Chloro-4-methylphenyl)pyrazine-2-carboxamide | 3-chloro, 4-methyl | 12.6 µM researchgate.net | M. kansasii |

| N-(4-Chloro-2-iodophenyl)pyrazine-2-carboxamide | 4-chloro, 2-iodo | 8.7 µM researchgate.net | M. kansasii |

SAR in Antifungal Activity

While the primary focus of research on N-tert-butylpyrazine-2-carboxamide analogues has been on their antimycobacterial properties, some studies have also explored their potential as antifungal agents. These investigations have revealed that certain structural features can confer modest antifungal activity.

The antifungal effect appears to be linked to the lipophilicity of the compounds. More lipophilic derivatives, particularly those with chlorine atoms on the benzene ring, have shown some activity. For instance, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide exhibited the highest antifungal effect against Trichophyton mentagrophytes, the most susceptible fungal strain tested in one study. nih.gov However, the observed activity is generally weak when compared to standard antifungal drugs like fluconazole.

| Compound Name | Substituents | Antifungal Activity (MIC) | Fungal Strain |

| 6-Chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 6-chloro, 5-tert-butyl, 3,4-dichloro | 62.5 µmol/L nih.gov | Trichophyton mentagrophytes |

SAR in Photosynthesis Inhibition and Herbicidal Activity

Certain N-phenylpyrazine-2-carboxamide analogues have been found to inhibit photosynthetic electron transport (PET), suggesting their potential as herbicides. The ability of these compounds to interfere with photosynthesis is influenced by the substituents on both the pyrazine and phenyl rings.

Compounds with a 6-chloro-5-tert-butyl substitution on the pyrazine ring have demonstrated notable PET inhibition. For example, 6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest PET inhibition in spinach chloroplasts in one study. nih.gov Another compound, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, was also identified as a potent inhibitor of the oxygen evolution rate in spinach chloroplasts. nih.govnih.gov

In terms of herbicidal activity, which is related to photosynthesis inhibition, 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide was found to cause the highest reduction of chlorophyll (B73375) content in Chlorella vulgaris. nih.govnih.gov These findings indicate that specific substitution patterns can be tailored to achieve herbicidal effects.

| Compound Name | Activity | IC50 |

| 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide | PET Inhibition nih.gov | 43.0 µmol/L |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | PET Inhibition nih.govnih.gov | 51.0 µmol/L |

| 5-tert-Butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Herbicidal (Chlorophyll reduction) nih.govnih.gov | 44.0 µmol/L |

SAR in Elicitor Activity for Plant Secondary Metabolite Production

Substituted pyrazine-2-carboxamides have been investigated as abiotic elicitors to enhance the production of valuable secondary metabolites in plant tissue cultures. nih.govphcog.comresearchgate.net The elicitor activity is dependent on the specific structure of the pyrazine-2-carboxamide derivative.

For instance, N-(4-chlorobenzyl)-5-tert-butyl-pyrazine-2-carboxamide was found to be a good elicitor for taxifolin (B1681242) production in Silybum marianum (milk thistle) cultures. nih.govphcog.com Another compound, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, led to a significant increase in flavonoid production in Ononis arvensis (rest-harrow) callus cultures, with production reaching about 900% of the control after a twelve-hour elicitation period. nih.govnih.gov

These studies highlight the potential of this compound analogues as tools in plant biotechnology to boost the synthesis of commercially important phytochemicals.

| Compound Name | Elicitor Effect | Plant Species |

| N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide | Enhanced taxifolin production nih.govphcog.com | Silybum marianum |

| 3-(3-((Trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide | Increased rutin (B1680289) production in callus culture nih.govphcog.com | Fagopyrum esculentum |

| 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | ~900% increase in flavonoid production nih.govnih.gov | Ononis arvensis |

| 5-tert-Butyl-N-m-tolylpyrazine-2-carboxamide | Increased flavonolignan production | Silybum marianum |

Impact of Lipophilicity on Elicitation Efficacy

Lipophilicity, a molecule's ability to dissolve in fats, oils, and lipids, is a critical physicochemical parameter that influences the ability of pyrazinecarboxamide analogues to act as elicitors in plant tissue cultures. Elicitors are compounds that trigger defense responses in plants, often leading to an increased production of valuable secondary metabolites.

In the design of pyrazinecarboxamide-based elicitors, lipophilic substituents are often intentionally included on the benzene moiety of the molecule. nih.govresearchgate.net Studies on substituted N-phenylpyrazine-2-carboxamides have investigated this relationship, revealing that a compound's ability to enhance secondary metabolite production is linked to its lipophilicity. nih.gov For instance, research involving the elicitation of flavonoids in Ononis arvensis callus cultures demonstrated that various substituted pyrazine-2-carboxylic acid amides could significantly increase flavonoid content. nih.gov Similarly, N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide was studied for its lipophilic character and its effect on flavonolignan production in Silybum marianum cultures. nih.govresearchgate.net The general trend observed suggests that modulating lipophilicity through specific substitutions is a key strategy for optimizing the elicitation response in plant cell cultures.

Role of Specific Substituents in Flavonoid and Flavonolignan Production Modulation

The type and position of chemical substituents on the pyrazinecarboxamide scaffold play a determinative role in the compound's ability to modulate the production of flavonoids and flavonolignans in plant cultures.

Research has shown that specific halogen and alkyl substitutions can dramatically enhance the production of these secondary metabolites. For example, in callus cultures of Ononis arvensis, 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide was identified as the most potent elicitor, achieving an approximate 900% increase in flavonoid production after twelve hours of application. nih.gov In another study focusing on Silybum marianum (milk thistle) cultures, N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide was found to be a powerful elicitor. nih.govresearchgate.net At a specific concentration, it increased the production of silychristin (B192383), a key flavonolignan, by twelve times compared to the control after 72 hours of elicitation. nih.govresearchgate.net

Further studies have confirmed these findings, demonstrating that other analogues, such as N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide, also significantly increase flavonoid production in O. arvensis cultures. nih.gov The presence of a tert-butyl group on the pyrazine ring, as seen in several active compounds, appears to be a favorable feature for elicitation activity. nih.govnih.govmdpi.com These results underscore the importance of specific substituent patterns in designing effective pyrazinecarboxamide-based elicitors for biotechnological applications. nih.gov

Table 1: Elicitation Effects of this compound Analogues

| Compound Name | Plant Culture | Metabolite Class | Key Finding | Reference |

|---|---|---|---|---|

| 6-chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Flavonoids | Maximal flavonoid production (approx. 900% increase) after 12-hour elicitation. | nih.gov |

| N-(3-iodo-4-methylphenyl)-5-tert-butylpyrazine-2-carboxamide | Silybum marianum | Flavonolignans (Silychristin) | Increased silychristin production 12-fold compared to control after 72 hours. | nih.govresearchgate.net |

| N-(2-bromo-3-methylphenyl)-5-tert-butylpyrazin-2-carboxamide | Ononis arvensis | Flavonoids | Statistically significant increase in flavonoid production at all tested concentrations. | nih.gov |

| 5-tert-butyl-N-(4-chloro-3-methylphenyl)-pyrazine-2-carboxamide | Ononis arvensis | Flavonoids | Increased flavonoid accumulation after 48 and 72-hour exposure. | nih.gov |

SAR in Antiparasitic Activity (e.g., Trypanosoma brucei)

A series of 6-arylpyrazine-2-carboxamides has been identified as a potent new class of trypanocides, active against Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.orgnih.gov SAR investigations around this scaffold have led to the discovery of drug-like analogues with EC₅₀ values as low as 25 nM. acs.orgnih.gov

Effects of Amide Side Chain Branching and Hydrophobicity on Potency

The nature of the amide side chain significantly influences the antiparasitic potency of pyrazinecarboxamide analogues. Studies indicate that activity is enhanced by a hydrophobic effect, suggesting that the side chain binds to a hydrophobic pocket in its biological target. acs.org However, this effect has a clear limit. acs.org

While hydrophobicity is important, excessive bulk on the amide group leads to a loss of activity. For instance, replacing smaller alkyl groups with bulkier ones like in compound 21 (amide of 1-adamantylamine) resulted in decreased activity (EC₅₀ 2.6 μM). acs.org Similarly, an anilide derivative (23 ) was inactive, suggesting that a planar aromatic group introduces steric hindrance that prevents effective binding. acs.org Further branching to a tert-butylamide (22 ) was also found to be not particularly favorable, with an EC₅₀ of 3.0 μM, indicating a size limitation within the hydrophobic binding pocket. acs.org

Significance of Aromatic Substituents on Activity and Selectivity

Substitutions on the 6-aryl ring of the pyrazine core are critical for both the potency and selectivity of these compounds against T. brucei. The initial hit compound from a high-throughput screen featured a low molecular weight and a potency of 0.49 μM, which prompted extensive exploration of the SAR around this core. acs.orgnih.gov

This exploration revealed that small, drug-like substituents are preferred for optimal potency. acs.org The most favorable substitutions on the aryl ring were found to be 2-cyano, 3-methyl, and 4-fluoro. acs.org The most potent compounds developed from this research were highly selective for T. brucei over other protozoan parasites and showed an excellent correlation of activity against the human-infective subspecies Trypanosoma brucei rhodesiense. acs.orgnih.gov For example, compound 65 (3-amino-N-cyclopentyl-6-(m-tolyl)pyrazine-2-carboxamide) emerged as the most potent in the series, with an EC₅₀ of 24 nM. acs.orgnih.gov

**Table 2: SAR of 6-Arylpyrazine-2-carboxamides Against *Trypanosoma brucei***

| Compound | Amide Group | Aryl Group (R') | EC₅₀ (μM) vs T. b. brucei | Reference |

|---|---|---|---|---|

| Starting Hit (9) | - | - | 0.49 | acs.org |

| 21 | 1-Adamantylamide | - | 2.6 | acs.org |

| 22 | tert-butylamide | - | 3.0 | acs.org |

| 23 | Anilide | - | Inactive | acs.org |

| 65 | Cyclopentylamide | m-tolyl | 0.024 (24 nM) | acs.org |

SAR in Anticoagulant Activity (Factor XIIa and Thrombin Inhibition)

While direct studies on this compound as an anticoagulant are limited, SAR investigations of structurally related heterocyclic amides provide insights into features that confer inhibitory activity against key coagulation enzymes like Factor XIIa (FXIIa) and thrombin.

Research into triazol-1-yl benzamide (B126) derivatives as FXIIa inhibitors revealed important SAR aspects. nih.gov In this series, the most potent inhibitor featured a tert-butyl group at the para-position of the benzamide moiety. nih.gov Replacing this bulky t-butyl group with a simple hydrogen atom resulted in a 2.2-fold decrease in inhibitory potency, highlighting the importance of this specific substituent for activity. nih.gov This finding suggests that a hydrophobic pocket in the active site of FXIIa favorably accommodates the tert-butyl group. nih.gov

In a different series of pyrazole-based inhibitors, the structure of substituents also significantly influenced the ability to inhibit thrombin. nih.gov For instance, a compound with a 3-pyridyl moiety on the pyrazole (B372694) core was approximately 8-fold more potent than its 3-phenyl-substituted counterpart. nih.gov These studies on related heterocyclic structures demonstrate that specific bulky and aromatic substituents, such as the tert-butyl group found in this compound, can be critical for achieving potent and selective inhibition of coagulation factors. nih.govnih.gov

Influence of Heteroaromatic Substituents on Inhibitory Profile

The nature and position of substituents on the pyrazine ring of this compound analogues have a marked impact on their inhibitory profiles, particularly their antimycobacterial and antifungal activities. Research has shown that the introduction of various groups to the pyrazine core can significantly modulate the biological efficacy of these compounds.

Studies on a series of N-phenylpyrazine-2-carboxamides have revealed that substitutions on the pyrazine ring are a key determinant of antimycobacterial potency. For instance, the presence of a chlorine atom at the C-6 position of the pyrazine ring has been associated with notable activity against Mycobacterium tuberculosis H37Rv. Specifically, 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide demonstrated 65% inhibition at a concentration of 6.25 µg/mL. nih.gov Conversely, the introduction of a bulky tert-butyl group at the C-5 position, a modification present in the parent compound of interest, can have a variable effect. While some 5-tert-butyl derivatives show promising activity, the combination of substituents appears to be crucial. For example, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide was found to have the highest antimycobacterial activity against M. tuberculosis in one study, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL.

In the context of antifungal activity, substitutions on the pyrazine ring also play a critical role. A study evaluating a range of substituted pyrazine-2-carboxamides found that 5-tert-butyl-6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide exhibited the most potent effect against Trichophyton mentagrophytes, with a MIC of 62.5 µmol/L. nih.gov This highlights the synergistic effect of the tert-butyl and chloro substituents on the pyrazine ring for antifungal efficacy. The data suggests that lipophilicity, influenced by these substituents, is a significant factor, with more lipophilic compounds generally showing increased antifungal activity, although an optimal lipophilicity value was not definitively established. nih.govresearchgate.net

Interactive Data Table: Influence of Pyrazine Ring Substituents on Antimycobacterial and Antifungal Activity.

| Compound | Pyrazine Substituents | Target Organism | Activity | Reference |

|---|---|---|---|---|

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 6-Chloro | M. tuberculosis H37Rv | 65% inhibition @ 6.25 µg/mL | nih.gov |

| 6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 6-Chloro | M. tuberculosis H37Rv | 61% inhibition @ 6.25 µg/mL | nih.gov |

| 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro | M. tuberculosis | MIC = 6.25 µg/mL |

Importance of Amide Moiety Structure for Inhibitory Potency and Selectivity

The amide moiety, which links the pyrazine ring to the tert-butyl group in the parent compound, is a critical structural feature that significantly influences the inhibitory potency and selectivity of this class of molecules. Modifications to the N-substituent of the carboxamide have been extensively explored to understand their impact on biological activity.

Research on N-phenylpyrazine-2-carboxamides has underscored the importance of the substituent on the phenyl ring of the amide for antimycobacterial activity. The electronic properties and lipophilicity of these substituents are key drivers of potency. For instance, compounds with electron-withdrawing groups on the phenyl ring have shown promising results. The position of the substituent also matters; a chlorine atom at the para-position of the phenyl ring in 6-chloro-N-(phenyl)pyrazine-2-carboxamide was found to be beneficial for activity against M. tuberculosis. nih.gov

Interactive Data Table: Influence of Amide Moiety Substituents on Antimycobacterial and Antifungal Activity.

| Compound | N-Substituent of Amide | Target Organism | Activity | Reference |

|---|---|---|---|---|

| 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide | 4-chlorophenyl | M. tuberculosis H37Rv | 65% inhibition @ 6.25 µg/mL | nih.gov |

| 5-tert-butyl-6-chloro-N-(3,5-bis-trifluoromethylphenyl)pyrazine-2-carboxamide | 3,5-bis(trifluoromethyl)phenyl | M. tuberculosis | 72% inhibition | nih.gov |

| 5-tert-butyl-6-chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 3,4-dichlorophenyl | T. mentagrophytes | MIC = 62.5 µmol/L | nih.gov |

SAR in Antibiofilm Potential against Bacterial Pathogens

The formation of biofilms by pathogenic bacteria represents a significant challenge in the treatment of infectious diseases, as these communities of cells exhibit increased resistance to conventional antibiotics. The investigation into the antibiofilm potential of this compound and its analogues is an emerging area of research.

Currently, there is a limited body of publicly available scientific literature that specifically details the structure-activity relationships of this compound analogues in the context of antibiofilm activity against bacterial pathogens. While the broader class of carboxamides has been explored for antibiofilm and quorum sensing inhibitory properties, specific data for pyrazine-2-carboxamides with a tert-butyl group is not yet well-established. Quorum sensing is a cell-to-cell communication process in bacteria that regulates biofilm formation and virulence factor expression, making it an attractive target for the development of novel anti-infective agents. mdpi.comnih.govnih.gov

Research on other heterocyclic carboxamides, such as pyrazole-4-carboxamides, has demonstrated that this class of compounds can indeed inhibit biofilm formation in bacteria like Staphylococcus aureus. These findings suggest that the carboxamide scaffold is a promising starting point for the design of antibiofilm agents. However, a direct extrapolation of these results to this compound analogues is not possible without specific experimental validation.

Therefore, while the potential for this compound analogues to act as antibiofilm agents is a compelling hypothesis based on the known activities of related chemical structures, further dedicated research is required. Future studies should focus on screening libraries of these compounds against a range of biofilm-forming bacterial pathogens and systematically elucidating the structural features that contribute to any observed antibiofilm or quorum sensing inhibitory effects. This will be crucial for the development of this chemical class as a potential new strategy to combat biofilm-associated infections.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Spectroscopic Properties and Molecular Structure

Quantum chemical calculations offer a powerful means to investigate the geometric and electronic structure of molecules, as well as to predict their spectroscopic properties. These methods are crucial for understanding the fundamental characteristics of compounds like N-tert-butylpyrazine-2-carboxamide.

Ab initio Hartree-Fock (HF) calculations represent a fundamental quantum mechanical method used to approximate the electronic structure and properties of molecules. In the study of pyrazine-2-carboxylic acid derivatives, HF calculations, often paired with basis sets like 6-31G*, have been employed to compute theoretical vibrational frequencies. researchgate.net These calculated frequencies are then compared with experimental data obtained from IR and Raman spectroscopy to achieve a detailed assignment of the vibrational modes. researchgate.net

For a substituted amide of pyrazine-2-carboxylic acid, researchers have successfully used the Hartree-Fock level of theory to compute its vibrational frequencies. researchgate.net The comparison with experimental data revealed important structural and electronic features. For instance, a calculated red shift in the N-H stretching frequency was indicative of a weakening of the N-H bond. researchgate.net Furthermore, such calculations can explain phenomena like the splitting of the N-H stretching bond, which has been attributed to Davidov coupling between adjacent molecular units. researchgate.net

These computational studies also extend to electronic properties, providing values for infrared intensities and Raman activities. researchgate.net The calculations have shown that substitutions on the pyrazine (B50134) ring, such as the introduction of a methyl group, can affect the carbon-nitrogen and carbon-carbon bond lengths within the ring when compared to unsubstituted pyrazine. researchgate.net An increase in molecular conjugation, for example, has been computationally shown to enhance the infrared intensity of the carbonyl stretching vibration. researchgate.net

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for Pyrazine Carboxamide Derivatives

| Vibrational Mode | Theoretical Frequency (cm⁻¹) (DFT) | Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) | Reference |

| N-H Stretch | 3474 | 3368 | 3230 | researchgate.net |

| C=O Stretch | - | ~1640-1660 | - | researchgate.net |

| C-N-H Bending | - | 1511, 1275 | - | researchgate.net |

Note: Data is for related pyrazine carboxamide derivatives as specific HF data for this compound was not available in the provided sources. DFT (Density Functional Theory) is another computational method often used alongside HF.

Molecular Docking and Simulation Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery and molecular biology for understanding and predicting how a compound like this compound or its derivatives might interact with a biological target.

Molecular docking studies have been utilized to investigate the interactions of pyrazine carboxamide derivatives with various biological macromolecules, including proteins and DNA. For instance, ruthenium(II) complexes incorporating pyrazine carboxamide ligands were studied for their interaction with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA). researchgate.net The docking results supported experimental findings, suggesting that the complexes primarily interact with DNA via minor groove binding. researchgate.net

In the context of antimicrobial research, derivatives such as N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide have been investigated as potential agents that interact with biological pathways. nih.gov Docking simulations help to visualize and predict the binding mode of such compounds within the active site of a target enzyme or receptor. These simulations can predict various binding poses and calculate a docking score, which serves as an estimation of the binding affinity. For example, in studies of potential inhibitors for the SARS-CoV-2 main protease (Mpro), docking is used to identify compounds that can fit within the enzyme's active site and form stable interactions. researchgate.net The process involves generating a ligand-protein complex and analyzing the potential for covalent or non-covalent interactions. researchgate.net

A critical outcome of molecular docking is the identification of the specific amino acid residues within a target's binding pocket that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and salt bridges, are crucial for the stability of the ligand-receptor complex. researchgate.netnih.gov

For example, when studying inhibitors of the SARS-CoV-2 main protease, docking simulations can precisely map the interactions between the ligand and key residues in the active site, such as the catalytic Cys145. researchgate.net The 3D and 2D interaction diagrams generated from these simulations depict which parts of the molecule interact with specific residues like His41, Met49, Gly143, and others in the Mpro binding pocket. Similarly, studies on the interaction between the SARS-CoV-2 spike protein's receptor-binding domain (RBD) and the human ACE2 receptor have used structural analysis to identify key interacting residues like L455, F486, and Q493. nih.govnih.govresearchgate.net

In studies of pyrazine carboxamide complexes binding to BSA, docking has shown strong quenching of tryptophan fluorescence, indicating that the compounds bind near these residues in the protein. researchgate.net This detailed identification of interacting residues provides a structural basis for the observed biological activity and guides the rational design of more potent and selective analogs.

Table 2: Examples of Ligand-Target Interactions and Key Residues for Pyrazine Derivatives

| Ligand/Compound Class | Biological Target | Key Interacting Residues/Binding Site | Interaction Type | Reference |

| Pyrazinecarboxamide Ru(II) Complexes | Calf Thymus DNA (CT-DNA) | Minor Groove | Groove Binding | researchgate.net |

| Pyrazinecarboxamide Ru(II) Complexes | Bovine Serum Albumin (BSA) | Tryptophan Residue Pockets | Static Quenching | researchgate.net |

| General Mpro Inhibitors | SARS-CoV-2 Main Protease (Mpro) | Cys145, His41, Met49, Gly143 | Covalent/Hydrogen Bonds | researchgate.net |

| General RBD Ligands | SARS-CoV-2 Spike Protein RBD | L455, F486, Q493 (interacting with ACE2) | Hydrogen Bonds, Hydrophobic Interactions | nih.govnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the efficacy of new, untested compounds.

QSAR studies have been successfully applied to series of pyrazine carboxamide derivatives to develop predictive models for their biological activity, particularly their antimycobacterial effects. mdpi.com In these studies, a key finding is that the lipophilicity of the compounds, often represented by the logarithm of the retention factor (log k), is strongly correlated with their activity. mdpi.com

For a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the relationship between antimycobacterial activity against Mycobacterium tuberculosis and lipophilicity was investigated. mdpi.com The analysis revealed a bilinear dependence: the activity, expressed as the reciprocal of the Minimum Inhibitory Concentration (1/MIC), increased significantly with rising lipophilicity up to an optimal point (log k from 0.401 to 0.876). mdpi.com Beyond this point, further increases in lipophilicity resulted in only a slight increase in activity. mdpi.com

This type of analysis allows for the development of a predictive model where the biological activity of a new pyrazine carboxamide derivative can be estimated based on its calculated or experimentally determined lipophilicity. Such models are invaluable for prioritizing the synthesis of compounds that are most likely to possess high biological activity, thereby streamlining the drug discovery process. mdpi.com The models also provide insight into the mechanism of action, suggesting that passive transport across the lipophilic mycobacterial cell wall is a critical step for these compounds to reach their target. mdpi.com

Integration of Machine Learning Algorithms in QSAR Studies

The application of machine learning (ML) has become a cornerstone in modern drug discovery and development, offering powerful tools to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models are instrumental in predicting the biological activities of novel compounds and understanding the structural requirements for desired therapeutic effects. In the context of pyrazine derivatives, including this compound, various ML algorithms are employed to develop predictive QSAR models.

Machine learning-based QSAR studies for pyrazine derivatives often utilize a range of algorithms to correlate molecular descriptors with biological activities. Commonly employed ML techniques include Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF). acs.orgnih.gov These methods can capture complex, non-linear relationships between the molecular structure and activity that traditional QSAR approaches might miss.

The process begins with the generation of a diverse set of molecular descriptors for a series of pyrazine compounds with known biological activities. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical. For instance, in a study on pyrazoline derivatives, descriptors such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors were used. researchgate.net Other studies on pyrazine-containing compounds have incorporated more complex descriptors derived from Density Functional Theory (DFT) calculations.

Once the descriptors are calculated, ML algorithms are trained on a dataset of compounds to build the QSAR model. For example, a study on pyrazoline derivatives as anti-tubercular agents utilized a python-based script to develop a QSAR model, which was subsequently validated using both internal and external test sets. researchgate.net The predictive power of these models is assessed using statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and the predictive R² for the external test set.

The insights gained from these ML-powered QSAR models are invaluable for the rational design of new, more potent pyrazine-based therapeutic agents. By identifying the key molecular features that positively or negatively influence biological activity, medicinal chemists can strategically modify the structure of lead compounds like this compound to enhance their efficacy.

Table 1: Machine Learning Algorithms and Descriptors in Pyrazine Derivative QSAR Studies

| Machine Learning Algorithm | Commonly Used Descriptors | Application in Pyrazine Derivatives |

|---|---|---|

| Multiple Linear Regression (MLR) | Topological, Constitutional, Electronic | Development of linear QSAR models for predicting herbicidal activity. scholarsresearchlibrary.com |

| Artificial Neural Networks (ANN) | Geometric, Quantum-Chemical | Modeling non-linear structure-activity relationships for anticancer activity. nih.gov |

| Support Vector Machines (SVM) | Lipophilicity (logP), Molecular Weight | Classification of active and inactive compounds; prediction of anti-tubercular activity. researchgate.net |

| Random Forest (RF) | 3D-MoRSE, RDF | Ensemble learning for improved prediction accuracy in various therapeutic areas. |

Analysis of Intermolecular Interactions and Crystal Engineering

The study of intermolecular interactions within the crystal lattice of this compound is fundamental to understanding its solid-state properties, such as solubility, stability, and polymorphism. Crystal engineering principles are applied to predict and control the three-dimensional arrangement of molecules in the solid state, which is governed by a variety of non-covalent interactions.

A systematic analysis of the Cambridge Structural Database (CSD) for pyrazine-based compounds reveals several key intermolecular interactions that are likely to be present in the crystal structure of this compound. nih.gov These include:

Hydrogen Bonding: The pyrazine nitrogen atoms are effective hydrogen bond acceptors. nih.gov In the case of this compound, the amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which can participate in forming robust hydrogen-bonded networks. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional architectures. nih.gov For instance, studies on other pyrazine carboxamides have shown the formation of N-H···N and C-H···O hydrogen bonds, which play a crucial role in stabilizing the crystal packing. nih.gov

van der Waals Forces: The non-polar tert-butyl group will primarily interact through weaker van der Waals forces, which, although individually weak, collectively contribute to the cohesive energy of the crystal.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of these intermolecular interactions and to predict the most stable crystal packing arrangements. Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the nature of the forces holding the crystal together.

The interplay of these various intermolecular forces dictates the final crystal structure of this compound. By understanding and controlling these interactions, it is possible to engineer crystalline forms with desired physicochemical properties.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Molecular Moieties Involved | Potential Supramolecular Synthons |

|---|---|---|

| Hydrogen Bonding | Amide N-H, Amide C=O, Pyrazine N | N-H···N, N-H···O=C, C-H···N, C-H···O |

| π-π Stacking | Pyrazine Ring | Parallel-displaced, T-shaped |

| van der Waals | tert-butyl group | Non-specific contacts |

Mechanistic Insights into Biological Actions

Proposed Mechanisms of Antimycobacterial Action

The antimycobacterial effects of pyrazinecarboxamide derivatives, including N-tert-butylpyrazine-2-carboxamide, are believed to be multifaceted, drawing parallels from the well-established mechanism of the frontline tuberculosis drug, pyrazinamide (B1679903) (PZA). The proposed mechanisms primarily revolve around its function as a prodrug and the subsequent inhibition of essential mycobacterial enzymes.

Role as a Prodrug and Conversion to Active Metabolites

A prevailing hypothesis is that this compound, similar to PZA, functions as a prodrug that requires activation within the mycobacterial cell. PZA is known to be converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene. asm.orgnih.gov This conversion is critical for its bactericidal activity, particularly against semi-dormant mycobacteria residing in acidic environments. nih.gov The accumulation of the acidic metabolite, POA, is thought to disrupt membrane potential and interfere with the energy production necessary for the survival of Mycobacterium tuberculosis, especially in the acidic niches of infection. nih.govdrugbank.comdroracle.ai

While direct evidence for the specific active metabolites of this compound is not extensively documented, it is postulated that it undergoes a similar enzymatic conversion to a corresponding carboxylic acid derivative. This active metabolite would then exert its antimycobacterial effects. The structural similarity to PZA supports this proposed bioactivation pathway.

Inhibition of Specific Mycobacterial Enzymes (e.g., InhA)

Another proposed mechanism of action for pyrazinecarboxamide derivatives is the inhibition of essential mycobacterial enzymes. A key target in mycobacterial fatty acid synthesis is the enoyl-acyl carrier protein reductase, known as InhA. nih.gov Isoniazid, another primary tuberculosis drug, targets InhA after being activated by the catalase-peroxidase enzyme KatG. nih.gov Direct inhibitors of InhA are considered promising therapeutic candidates as they could bypass the resistance mechanisms associated with KatG mutations. nih.gov

Furthermore, studies on PZA analogs have indicated that they can inhibit the fatty acid synthase I (FAS-I) of Mycobacterium tuberculosis. asm.orgdrugbank.com For instance, 5-chloropyrazine-2-carboxamide (B1198457) has demonstrated the ability to inhibit mycobacterial FAS-I. nih.gov It is therefore plausible that this compound or its active metabolite could interfere with the mycolic acid biosynthesis pathway by inhibiting key enzymes such as InhA or FAS-I, leading to a disruption of the mycobacterial cell wall integrity.

Mechanisms of Plant Secondary Metabolite Elicitation

This compound and its derivatives have been identified as effective abiotic elicitors in plant in vitro cultures, stimulating the production of valuable secondary metabolites. This elicitation is understood to be a result of the induction of plant defense and stress responses.

Induction of Stress Responses in in vitro Plant Cultures

The application of pyrazinecarboxamide derivatives to plant cell cultures is perceived by the plant cells as a stress signal. nih.gov This triggers a cascade of defensive reactions within the cells, leading to an increased synthesis of secondary metabolites, which often have protective functions for the plant. researchgate.netnih.gov This process of elicitation is a recognized strategy to enhance the yield of bioactive compounds from plant cultures. nih.gov The pyrazine (B50134) derivatives, originally developed for their antimycobacterial properties, have been repurposed as tools to intentionally induce a controlled stress response in plant systems for biotechnological applications. nih.gov

The plant's response to such chemical elicitors can involve the activation of various signaling pathways, including those mediated by jasmonic acid, salicylic (B10762653) acid, and ethylene, which in turn upregulate the expression of genes encoding enzymes involved in secondary metabolite biosynthesis. researchgate.netmdpi.com

Modulation of Biosynthetic Pathways for Flavonoid and Flavonolignan Production

Research has demonstrated that this compound derivatives can significantly influence the biosynthetic pathways of flavonoids and flavonolignans in plant cultures. For example, in cultures of Silybum marianum (milk thistle), these compounds have been shown to increase the production of flavonolignans such as silydianin, silychristin (B192383), and isosilybin (B7881680) A, as well as taxifolin (B1681242). nih.gov Similarly, in Ononis arvensis cultures, a notable increase in flavonoid production has been observed following elicitation with a derivative of this compound. nih.gov

The mechanism behind this enhanced production is the upregulation of key enzymes in the phenylpropanoid pathway, which is the central metabolic route for the biosynthesis of flavonoids and other phenolic compounds. mdpi.com By inducing a stress-like state, the pyrazinecarboxamide elicitors stimulate the plant cells to produce these defense-related compounds in higher quantities than would be found in non-stressed cultures.

The table below summarizes the observed effects of a specific this compound derivative on flavonoid production in Ononis arvensis callus cultures.

| Elicitor Concentration (mol/L) | Exposure Time (h) | Flavonoid Content Increase (%) |

| 8.36 × 10⁻⁶ | 168 | Statistically significant increase |

Data adapted from a study on pyrazinecarboxamides as elicitors. nih.gov

Proposed Mechanisms of Antiparasitic Action

Currently, there is a lack of specific scientific literature detailing the proposed mechanisms of antiparasitic action for the chemical compound this compound. While pyrazine derivatives, in general, have been investigated for a wide range of biological activities, including antiparasitic effects, the specific mode of action for this particular compound against parasites has not been elucidated in the available research. nih.gov

Inhibition of Parasite-Specific Kinases

Current scientific literature available through targeted searches does not provide specific data on the activity of this compound as an inhibitor of parasite-specific kinases. While related structures like quinoline (B57606) core bumped kinase inhibitors have shown activity against parasite kinases such as Cryptosporidium parvum calcium-dependent protein kinase 1, direct evidence for this compound is not presently documented. mdpi.com

Covalent and Non-Covalent Binding Modes with Parasitic Targets

There is no specific information in the searched literature detailing the covalent or non-covalent binding modes of this compound with parasitic targets. Research has been conducted on related pyrazine carboxamide derivatives, such as 3-benzylaminopyrazine-2-carboxamides, which have been studied for their potential interaction with mycobacterial targets, but this does not extend to protozoan parasites. mdpi.com General strategies for targeting parasitic transcription factors and enzymes exist, but the specific interaction of this compound remains an uncharacterized area. nih.gov

Mechanisms of Anticoagulant Activity

Covalent Inhibition of Serine Proteases (Factor XIIa, Thrombin)

A significant body of research demonstrates that compounds based on a pyrazine-2-carboxamide scaffold function as potent anticoagulants through the covalent inhibition of key serine proteases in the coagulation cascade, namely Factor XIIa (FXIIa) and thrombin. nih.govacs.org The mechanism involves a class of molecules, N-acylated 1,2,4-triazol-5-amines, which feature a pyrazin-2-yl moiety. acs.orgnih.gov

These inhibitors operate via a serine-trapping mechanism. acs.org The electrophilic carbonyl carbon atom of the inhibitor is subject to a nucleophilic attack by the catalytic serine residue (Ser195) located in the active site of thrombin and FXIIa. acs.orgnih.gov This interaction results in the formation of a covalent acyl-enzyme intermediate, which temporarily inactivates the protease and disrupts the coagulation cascade. acs.org The covalent nature of this binding has been confirmed through mass-shift experiments and molecular modeling studies. nih.govacs.org

The introduction of an amide group, such as the this compound structure, onto the core scaffold is crucial for activity, providing specific three-dimensional properties that allow the inhibitors to access and bind to sites within FXIIa and thrombin. nih.gov The inhibitory potency and selectivity are influenced by the nature of the substituents on the amide and the core structure. For example, a quinoxaline-derived aminotriazole featuring an N-butylamide moiety was found to inhibit FXIIa with an IC₅₀ value of 28 nM, while an N-phenylamide derivative inhibited thrombin with an IC₅₀ of 41 nM. nih.govacs.org The introduction of bulky cycloaliphatic substituents on the N-amide, such as a cyclohexyl group, has also been explored, showing varied effects on inhibitory activity. acs.org

| Compound Class | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Quinoxaline-derived aminotriazole (N-butylamide) | Factor XIIa | 28 nM | nih.govacs.org |

| N-phenylamide-derived aminotriazole | Thrombin | 41 nM | nih.govacs.org |

| Methylcyclopropyl-substituted amide (5l) | Factor XIIa | 135 nM | acs.org |

| Acylated 1H-pyrazol-5-amine (13a) | Thrombin | 0.7 nM | acs.orgnih.gov |

| Acylated 1H-pyrazol-5-amine (13b) | Thrombin | 0.8 nM | acs.orgnih.gov |

Mechanisms of Antibiofilm Activity

Interference with Quorum Sensing Systems in Bacterial Pathogens

There is no direct evidence from the searched scientific literature to suggest that this compound exerts antibiofilm activity by interfering with quorum sensing (QS) systems in bacterial pathogens. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate group behaviors like virulence and biofilm formation, and its inhibition is a recognized strategy for developing anti-infective agents. mdpi.commdpi.com However, studies specifically linking this compound to the disruption of these signaling pathways have not been identified.

Advanced Topics in N Tert Butylpyrazine 2 Carboxamide Research

Coordination Chemistry and Metal Complexes Involving N-tert-butylpyrazine-2-carboxamide Ligands

The pyrazine (B50134) and carboxamide moieties of this compound present multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The nitrogen atoms of the pyrazine ring and the carbonyl oxygen and amide nitrogen of the carboxamide group can all potentially bind to metal ions. researchgate.net The coordination behavior of similar pyridine- and pyrazine-based carboxamide ligands has been extensively studied, offering a framework for understanding the potential of this compound in this area. researchgate.netresearchgate.net

While specific organocobaloxime complexes with this compound are not detailed in the reviewed literature, the synthesis of cobalt complexes with other pyrazinecarboxamide ligands provides a strong precedent. For instance, a cobalt(II) mononuclear complex has been successfully synthesized using pyrazine-2-carboxamide and two-nitrobenzoic acid as ligands in the presence of cobalt acetate (B1210297) tetrahydrate. researchgate.net This suggests that a similar synthetic strategy could be employed for this compound.

In a typical synthesis, the pyrazinecarboxamide ligand would be reacted with a cobalt(II) or cobalt(III) salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques. For example, in the synthesis of cobalt(III) complexes with 2-pyridinecarboxamide ligands, characterization was performed using elemental analysis, IR, and NMR spectroscopy. rsc.org Similarly, cobalt(II) complexes with other pyrazine-2-carboxamide-based ligands have been characterized by elemental analysis (CHN), IR, and UV-Vis spectroscopy. researchgate.net

The coordination of the ligand to the cobalt center can be inferred from shifts in the characteristic vibrational frequencies in the IR spectrum. For instance, a shift in the C=O stretching frequency of the carboxamide group would indicate coordination through the carbonyl oxygen. In cobalt(II) complexes with N′-benzylidenepyrazine-2-carbohydrazonamide, the ligand was found to be bidentate, coordinating through the azomethine nitrogen and a pyrazine ring nitrogen. nih.gov

Single-crystal X-ray diffraction is a powerful technique for the definitive determination of the three-dimensional structure of metal complexes. For a cobalt(II) complex constructed from pyrazinecarboxamide, single-crystal X-ray diffraction revealed an octahedral coordination geometry around the cobalt center, with water molecules occupying the axial positions. researchgate.net The pyrazinecarboxamide ligand, in this case, likely coordinates in a monodentate or bidentate fashion.

The conformation of the this compound ligand is expected to change upon coordination to a metal center. The dihedral angle between the pyrazine ring and the carboxamide plane is a key conformational parameter. In related pyridine-2-carboxamide and pyridine-2,6-dicarboxamide based ligands, a variety of coordination geometries and nuclearities are observed, which are influenced by the ligand's conformational flexibility. researchgate.net

Chemoinformatics and Database Mining for Novel Pyrazinecarboxamide Scaffolds

Chemoinformatics and database mining are powerful tools in modern drug discovery and materials science for identifying novel scaffolds with desired properties. researchgate.net The pyrazine ring is a common motif in many biologically active compounds and functional materials. tandfonline.comlifechemicals.com